2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole

Description

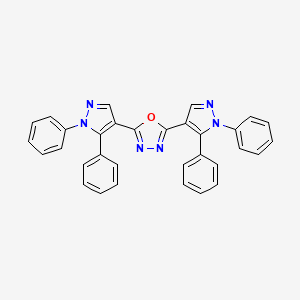

2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted at the 2- and 5-positions with 1,5-diphenylpyrazole moieties. This structure combines the electron-deficient oxadiazole core with pyrazole-based substituents, which may act as electron donors or acceptors depending on their substitution patterns. Such a design is typical in materials science for tuning photophysical properties, particularly in thermally activated delayed fluorescence (TADF) emitters or optoelectronic applications.

Properties

IUPAC Name |

2,5-bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N6O/c1-5-13-23(14-6-1)29-27(21-33-37(29)25-17-9-3-10-18-25)31-35-36-32(39-31)28-22-34-38(26-19-11-4-12-20-26)30(28)24-15-7-2-8-16-24/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGNQFMGTUOEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=C(O4)C5=C(N(N=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of Pyrazole Rings: The initial step involves the synthesis of 1,5-diphenylpyrazole through the reaction of phenylhydrazine with acetophenone under acidic conditions.

Oxadiazole Ring Formation: The next step involves the cyclization of the pyrazole derivative with an appropriate diacid chloride or dihydrazide to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The phenyl groups on the pyrazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological significance of 2,5-bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole and its derivatives:

- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown promising activity against various phytopathogenic bacteria and fungi .

- Anticancer Properties : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells through specific molecular pathways .

- Anti-inflammatory Effects : Some studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound is also explored in material science:

- Fluorescent Materials : Due to its unique electronic properties, this compound has been investigated as a fluorescent dye in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Antibacterial Activity

A series of novel derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized and tested against several bacterial strains. The results demonstrated that compounds with specific substitutions exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 7c | 7.40 | Xanthomonas oryzae |

| 9a | 12.85 | Pseudomonas syringae |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that certain derivatives of the compound induced significant cytotoxicity. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10.0 | MCF-7 |

| B | 15.5 | HeLa |

These findings suggest a potential pathway for developing new anticancer agents based on this molecular framework.

Mechanism of Action

The mechanism by which 2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with cellular proteins and enzymes, potentially inhibiting their activity or altering their function.

Pathways Involved: It may induce apoptosis through the activation of p53-mediated pathways, leading to cell death in cancer cells. Additionally, it may interfere with microbial cell wall synthesis or protein function, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Comparison with 2,5-Bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,4-oxadiazole (2PXZ-OXD)

Key Differences :

- Substituents: The target compound uses 1,5-diphenylpyrazole groups, while 2PXZ-OXD employs phenoxazine donors. Phenoxazine is a stronger electron donor due to its planar, conjugated structure, which enhances charge-transfer interactions with the oxadiazole acceptor .

- Photophysical Performance: 2PXZ-OXD exhibits a $\Delta E_{\text{ST}}$ (singlet-triplet energy gap) reduced enough to enable efficient TADF, achieving an external quantum efficiency (EQE) of 14.9% in green-emitting devices . The donor–acceptor–donor (D–A–D) architecture of 2PXZ-OXD is highlighted as superior to donor–acceptor (D–A) designs for achieving high photoluminescence quantum yields (PLQY) and TADF activity .

Comparison with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Key Differences :

- Substituents: The pyridyl groups in this analog are simpler electron-deficient aromatic systems, unlike the diphenylpyrazole units in the target compound.

- Applications : While 2,5-bis(4-pyridyl)-1,3,4-oxadiazole is primarily explored in coordination polymers, the target compound’s bulkier diphenylpyrazole groups may enhance solubility and film-forming properties for optoelectronic devices .

Comparative Data Table

Research Implications and Limitations

- Structural Design: The target compound’s performance in TADF or OLEDs remains speculative. Phenoxazine-based analogs like 2PXZ-OXD demonstrate that strong donor groups are critical for minimizing $\Delta E_{\text{ST}}$, a prerequisite for efficient TADF .

- Data Gaps: No direct experimental data (e.g., PLQY, device performance) are available for the target compound, limiting conclusive comparisons.

Biological Activity

2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention due to its unique structural features and potential biological activities. The compound consists of an oxadiazole ring flanked by two pyrazole rings, each substituted with phenyl groups. This configuration contributes to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.46 g/mol. The compound's structure can be represented as follows:

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of 1,3,4-oxadiazole demonstrate significant antibacterial and antifungal properties. For instance, compounds derived from this scaffold have been tested against various pathogens with promising results. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.78 µg/mL against Bacillus subtilis .

- Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors like p53 and caspase-3 . Molecular docking studies suggest strong interactions between the compound and cancer-related targets.

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in preclinical models. The mechanism involves modulation of inflammatory pathways and cytokine production .

Case Studies

-

Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that certain derivatives had substantial activity against Gram-positive and Gram-negative bacteria, with inhibition zones significantly larger than those of standard antibiotics .

Compound MIC (µg/mL) Activity 7b 0.22 Excellent 10 0.25 Very Good Reference (Gentamicin) 0.5 Standard - Anticancer Studies : In vitro assays conducted on breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of p53 signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It can modulate receptors associated with inflammation and cancer progression.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2,5-bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of hydrazide derivatives. A general approach involves refluxing hydrazides with aldehydes in acidic conditions (e.g., glacial acetic acid) to form pyrazole intermediates, followed by oxadiazole ring closure using dehydrating agents like POCl₃ or PPA (polyphosphoric acid). For example, hydrazine hydrate and formic acid have been used to cyclize chalcone derivatives into pyrazolines, which can be further functionalized .

- Optimization : Key variables include reaction time (8–18 hours), solvent choice (DMF, ethanol), and stoichiometric ratios. Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

- Techniques :

- IR spectroscopy : Look for C=N stretching at 1640–1650 cm⁻¹ and C-O-C vibrations near 1020 cm⁻¹ .

- ¹H NMR : Pyrazole protons appear as singlets (δ 6.5–8.5 ppm), while oxadiazole ring protons may show splitting due to coupling .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.34° between fluorophenyl groups in pyrazoline analogs) and hydrogen-bonding interactions stabilizing the crystal lattice .

Q. What structural features influence the compound’s physicochemical properties?

- Key Features :

- The rigid 1,3,4-oxadiazole core enhances thermal stability and π-conjugation.

- Dihedral angles between pyrazole and phenyl substituents (e.g., 11.50°–83.7° in analogs) affect planarity and electronic delocalization .

- C–H⋯π and hydrogen-bonding interactions (e.g., C–H⋯O) contribute to crystal packing and solubility .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodology : Use density functional theory (DFT) to calculate HOMO-LUMO gaps, charge-transfer efficiency, and spin-orbit coupling. For example, oxadiazole derivatives paired with phenoxazine donors exhibit thermally activated delayed fluorescence (TADF) with reduced ΔEST (singlet-triplet energy gap), enabling high electroluminescence efficiency .

- Validation : Compare computed absorption/emission spectra with experimental UV-Vis and photoluminescence data.

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-oxadiazole hybrids?

- Analysis : Discrepancies may arise from:

- Structural variations : Fluorine substitution alters bioactivity (e.g., antitumor vs. anti-inflammatory effects) .

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM to mM ranges) impact IC₅₀ values.

- Synergistic effects : Co-administration with adjuvants (e.g., cisplatin) may enhance activity .

- Resolution : Conduct dose-response studies across multiple models and validate via molecular docking (e.g., targeting EGFR or COX-2 enzymes).

Q. How does this compound perform as a ligand in coordination polymers, and what factors dictate its binding mode?

- Experimental Design : React with Ag(I) or Cu(II) salts in DMF/CH₃CN under solvothermal conditions. Characterize via single-crystal XRD to confirm coordination geometry (e.g., linear vs. tetrahedral).

- Findings : Rigid oxadiazole spacers form 1D chains or 2D networks. Pyrazole N-atoms act as chelating sites, while phenyl groups influence porosity and gas adsorption .

Q. What role do substituents play in tuning the compound’s corrosion inhibition efficiency on metal surfaces?

- Methodology :

- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance in acidic media.

- SEM/XPS : Analyze surface adsorption (e.g., via N or O heteroatoms) .

- Results : Electron-withdrawing groups (e.g., -F) enhance adsorption on carbon steel, achieving >90% inhibition efficiency at 10⁻³ M .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.